Cyclopentamine
Overview
Description
Cyclopentamine, also known as N,α-dimethyl-cyclopentaneethylamine, is a sympathomimetic alkylamine classified as a vasoconstrictor. It was previously used as an over-the-counter medication for nasal decongestion in Europe and Australia. its use has been largely discontinued due to safety concerns and the availability of more effective alternatives .
Mechanism of Action
Cyclopentamine, also known as 1-cyclopentyl-N-methylpropan-2-amine, is a sympathomimetic alkylamine . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . These neurotransmitters play crucial roles in the body’s sympathetic nervous system, mediating responses such as the fight-or-flight response, regulation of heart rate, and blood pressure .
Mode of Action
This compound acts as a releasing agent of the catecholamine neurotransmitters . It stimulates the release of these neurotransmitters, thereby enhancing their effects in the body .
Biochemical Pathways
Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
Pharmacokinetics
Like other sympathomimetic amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is its decongestant and stimulant effects . By releasing norepinephrine and epinephrine, it can reduce nasal congestion. Its stimulant effects are due to its impact on dopamine, norepinephrine, and epinephrine .
Biochemical Analysis
Biochemical Properties
Cyclopentamine acts as a releasing agent of the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with catecholamine neurotransmitters. It influences cell function by modulating the levels of these neurotransmitters, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with catecholamine neurotransmitters. It acts as a releasing agent for these neurotransmitters, thereby influencing their levels within the cell . This can lead to changes in gene expression, enzyme activation or inhibition, and other cellular processes .
Preparation Methods
Cyclopentamine can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogen at elevated temperatures (120-180°C) and pressures (50-110 kg/cm²). The product is then purified through rectification to obtain this compound with a purity of up to 98% .
Chemical Reactions Analysis
Cyclopentamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone.
Reduction: It can be reduced to form cyclopentanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents. The major products formed from these reactions are cyclopentanone, cyclopentanol, and halogenated this compound derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Cyclopentamine has been studied for its effects on neurotransmitter release and its potential use as a stimulant.
Medicine: It was previously used as a nasal decongestant due to its vasoconstrictive properties.
Industry: This compound is used in the production of pesticides and other industrial chemicals
Comparison with Similar Compounds
Cyclopentamine is similar to other sympathomimetic amines such as propylhexedrine and methamphetamine. The primary difference lies in the structure of the cycloalkane ring:
Propylhexedrine: Contains a cyclohexane ring.
Methamphetamine: Contains a phenyl group.
This compound: Contains a cyclopentane ring.
The reduced alicyclic structure of this compound makes it less potent than the unsaturated structures of methamphetamine and propylhexedrine .
Similar compounds include:
- Amphetamine
- Cypenamine (trans-2-phenylcyclopentylamine)
- Methamphetamine
- Propylhexedrine (cyclohexylisopropylmethylamine)
- Tranylcypromine (trans-2-phenylcyclopropylamine)
- Methiopropamine .
Properties
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861710 | |
Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-45-4 | |
Record name | Cyclopentamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
Record name | Cyclopentamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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